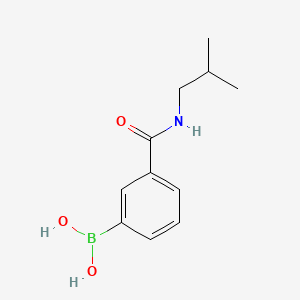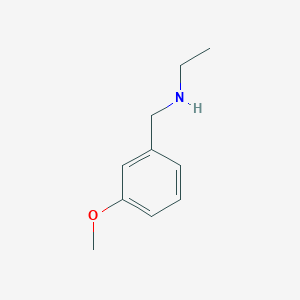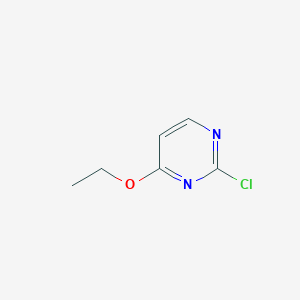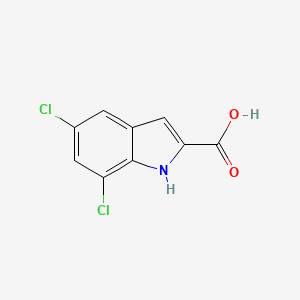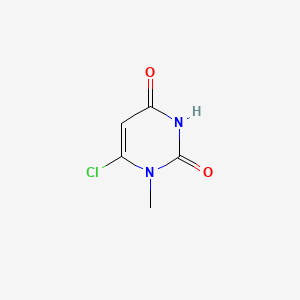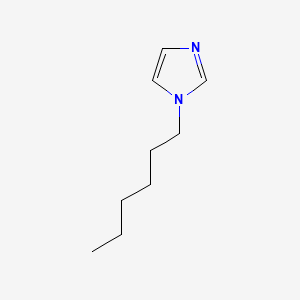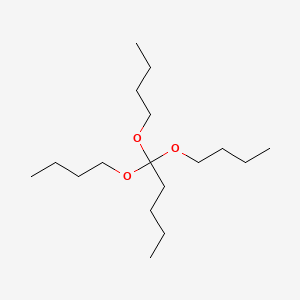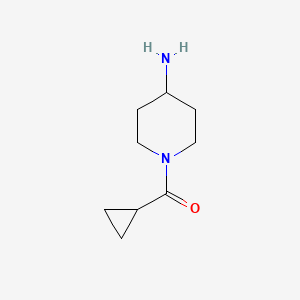
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone
Vue d'ensemble
Description
“(4-Aminopiperidin-1-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C9H17ClN2O . It is also known as “(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride” and has a molecular weight of 204.7 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps . One method involves the reaction of Intermediate 10 and Intermediate N-5 in a dioxane solution with caesium carbonate at room temperature under a nitrogen atmosphere . The mixture is then stirred at 80°C for 15 hours . After stirring at room temperature for approximately 10 minutes, the mixture is filtered and the solvent is evaporated under reduced pressure . The residue is then purified by column chromatography to yield the title compound .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound has been used in various synthesis procedures. For example, Stark (2000) discusses the synthesis of Ciproxifan, a histamine H3-receptor antagonist, using a key reaction that includes the synthesis of cyclopropyl phenyl methanone derivatives (Stark, 2000).
Spectral Characterization and Docking Studies : Shahana and Yardily (2020) synthesized and characterized similar compounds, conducting structural optimization and theoretical vibrational spectra analysis using density functional theory calculation. This research aids in understanding the antibacterial activity of the compounds (Shahana & Yardily, 2020).
Applications in Medicinal Chemistry
Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) synthesized derivatives of cyclopropyl (piperazin-1-yl) methanone, showing significant antituberculosis and anticancer activities in vitro (Mallikarjuna, Padmashali, & Sandeep, 2014).
Nonlinear Optical Applications : Revathi et al. (2018) synthesized a piperidine derivative and investigated its properties, revealing potential applications in nonlinear optics (Revathi, Jonathan, Sathya, & Usha, 2018).
Biochemical Research
Receptor Antagonist Studies : Borza et al. (2007) identified a derivative of this compound as a potent antagonist of the NR2B subunit of the NMDA receptor, indicating its potential in neurological research (Borza et al., 2007).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains, indicating its potential in antimicrobial research (Mallesha & Mohana, 2014).
Safety And Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire . Personal protective equipment should be used as required .
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-3-5-11(6-4-8)9(12)7-1-2-7/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYSQXZPDQBVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390337 | |
| Record name | (4-Aminopiperidin-1-yl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(cyclopropyl)methanone | |
CAS RN |
883106-47-6 | |
| Record name | (4-Aminopiperidin-1-yl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropanecarbonylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



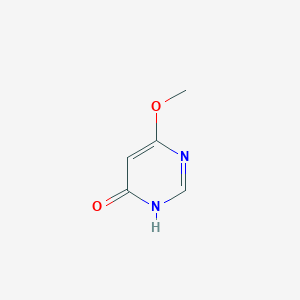
![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)

